molecular formula C8H6Br2N4 B13681747 5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole

5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole

Cat. No.: B13681747
M. Wt: 317.97 g/mol
InChI Key: XSWGOWQNSUZTKZ-UHFFFAOYSA-N
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Description

5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dibromoaniline with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign solvents and catalysts can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve the use of solvents like ethanol or dichloromethane and may require heating or cooling .

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted triazoles.

Scientific Research Applications

5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as 5-Amino-3-(2,5-difluorophenyl)-1H-1,2,4-triazole and 5-Amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole.

Uniqueness

5-Amino-3-(2,4-dibromophenyl)-1H-1,2,4-triazole is unique due to the presence of the dibromophenyl group, which can impart specific properties such as increased reactivity or enhanced biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6Br2N4

Molecular Weight

317.97 g/mol

IUPAC Name

5-(2,4-dibromophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6Br2N4/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

XSWGOWQNSUZTKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C2=NC(=NN2)N

Origin of Product

United States

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